9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound belongs to the purino-pyrimidine class, characterized by a fused bicyclic core structure with a 7,8-dihydro-6H ring system. Key substituents include a 1-methyl group and a 9-(4-ethylphenyl) moiety, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-11-5-7-12(8-6-11)21-9-4-10-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h5-8H,3-4,9-10H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUESXUEKDXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) approach, which is known for its efficiency, atom economy, and green reaction conditions . This method typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified purine derivatives with altered functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of poly(ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms . This makes it a promising candidate for the development of anti-cancer therapies, as PARP-1 inhibitors can compromise the DNA repair mechanisms in cancer cells, leading to cell death . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with potential anti-tumor activities .
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. As a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to nuclear target proteins . This inhibition disrupts the DNA repair process, leading to genomic instability and cell death in cancer cells . The compound’s structure allows it to effectively interact with the PARP-1 enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
Substituent Variations in Purino-Pyrimidine Derivatives
The following table highlights structural analogs and their substituent-driven differences:
Pharmacological and Physicochemical Properties
Lipophilicity (XLogP) :
- The 3-chlorophenyl-dimethyl analog () has an XLogP of 2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
- Ethylphenyl-containing compounds (e.g., the target compound) likely exhibit lower polarity compared to methoxy or ethoxy derivatives (e.g., ), which may improve metabolic stability .
- Biological Activity: Pyrimido[4,5-d]pyrimidine derivatives () showed moderate bioactivity (e.g., IC50: 10.11 ppm for compound 1), though their core structure differs from purino-pyrimidines . Imidazolidin-2,4-dione analogs () like IM-3 (5-(4-ethylphenyl)-3-phenyl) demonstrated antinociceptive effects, suggesting substituent position (phenyl vs. ethylphenyl) influences CNS activity .
Key Research Findings and Implications
Substituent-Driven Pharmacological Outcomes
- Ethylphenyl vs. Chlorophenyl : The target compound’s 4-ethylphenyl group provides a balance of hydrophobicity and steric effects, contrasting with the electron-withdrawing 3-chlorophenyl group in , which may enhance receptor affinity but reduce solubility .
- Methyl vs. Octyl Substituents : The 1-methyl group in the target compound minimizes steric hindrance compared to the 3-octyl chain in , which could reduce bioavailability due to excessive hydrophobicity .
Biological Activity
9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine family. Its unique structure, characterized by a purine ring fused with a pyrimidine moiety and substituted with an ethylphenyl group, suggests significant biological potential. This article explores the biological activities associated with this compound, including its mechanisms of action and therapeutic applications.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of purine and pyrimidine can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. This compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit enzymes involved in purine metabolism.
- Enzyme Inhibition :
-
Anti-inflammatory Effects :
- Research has indicated that compounds within this chemical class exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets:
- Binding Affinity : The compound binds to enzymes involved in purine metabolism, inhibiting their activity and disrupting cellular processes such as DNA replication and repair.
- Cellular Pathways : By modulating these pathways, the compound can selectively induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .
Comparative Analysis
To better understand the biological activity of this compound, comparisons with structurally similar compounds can provide insights into its unique properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Caffeine | Methylated purine | Stimulant |
| Theophylline | Methylated purine | Bronchodilator |
| Allopurinol | Purine analog | Xanthine oxidase inhibitor |
This table highlights how structural variations influence biological activities among related compounds.
Case Studies
Recent studies have provided empirical evidence supporting the biological activity of this compound:
- In Vitro Studies :
- Animal Models :
Q & A
Q. Advanced Research Focus
- Experimental Design :
- MTT/Proliferation Assays : Use 72-hour exposure periods to capture dose-dependent effects (IC₅₀ calculations).
- Kinase Activity : CDK9 inhibition can be quantified via ATP-Glo™ assays, with controls for off-target effects .
- Replicates : Four replicates per condition, randomized to mitigate batch variability .
What analytical techniques are most effective for characterizing the compound's purity and structural integrity?
Q. Basic Research Focus
- HPLC-MS : Reverse-phase C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) resolve impurities (<0.5% threshold) .
- NMR : ¹H/¹³C NMR confirms regioselectivity of ethylphenyl substitution (δ 7.2–7.4 ppm for aromatic protons) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) to verify stoichiometry .
How can molecular docking studies be structured to predict interactions between the compound and target proteins like CDK9?
Q. Advanced Research Focus
- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Parameters :
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., flavopiridol) to assess predictive accuracy .
What methodologies are recommended for assessing the compound's environmental stability and degradation pathways?
Q. Advanced Research Focus
- Abiotic Degradation :
- Hydrolysis : Incubate in pH 7.4 buffer (37°C, 14 days) with LC-MS monitoring for ring-opening products .
- Photolysis : Expose to UV light (254 nm) in aqueous solutions to detect aryl cleavage .
- Biotic Degradation : Use soil microcosms (OECD 307 guidelines) to track microbial metabolism via ¹⁴C-labeling .
How can contradictory data in pharmacological studies be resolved through comparative experimental design?
Q. Advanced Research Focus
- Root Cause Analysis :
- Batch Variability : Implement split-plot designs to isolate synthesis lot effects vs. biological variability .
- Dose-Response Discrepancies : Use Hill slope analysis to differentiate partial agonism from assay interference .
- Meta-Analysis : Apply Cochrane Review methods to aggregate data from heterogeneous studies (e.g., fixed-effects models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
